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  • Product: 2-Furyldimethylsilanol sodium salt
  • CAS: 879904-88-8

Core Science & Biosynthesis

Foundational

2-Furyldimethylsilanol Sodium Salt (CAS 879904-88-8): A Definitive Guide to Silanolate Cross-Coupling Methodologies

Executive Summary The advent of the Hiyama-Denmark cross-coupling reaction fundamentally shifted the paradigm of organometallic chemistry. Historically, the robust nature of the carbon-silicon bond necessitated harsh, st...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of the Hiyama-Denmark cross-coupling reaction fundamentally shifted the paradigm of organometallic chemistry. Historically, the robust nature of the carbon-silicon bond necessitated harsh, stoichiometric fluoride activators (e.g., TBAF) to form hypervalent silicate intermediates, which severely limited functional group tolerance. The introduction of preformed silanolate salts—specifically 2-furyldimethylsilanol sodium salt (CAS: 879904-88-8) —obviated the need for exogenous activators[1]. By serving as a highly reactive, pre-activated nucleophile, this reagent enables the mild, palladium-catalyzed synthesis of 2-arylfurans, a privileged structural motif in modern drug discovery and agrochemical development.

This whitepaper provides an in-depth technical analysis of 2-furyldimethylsilanol sodium salt, detailing its physicochemical properties, the causality behind its mechanistic advantages, and self-validating experimental protocols for its application in cross-coupling workflows.

Physicochemical Profiling & Structural Dynamics

Unlike neutral silanols, which are prone to dimerization into unreactive disiloxanes upon concentration, the sodium salt of 2-furyldimethylsilanol is a stable, isolable solid[2]. The preformed nature of this salt is its greatest asset, allowing researchers to bypass in situ deprotonation steps that typically require strong, incompatible bases like sodium hydride (NaH)[1].

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name 2-Furyldimethylsilanol sodium salt
Synonyms Sodium 2-furyldimethylsilanolate; Dimethyl(2-furyl)silanol sodium salt[3]
CAS Number 879904-88-8[3]
Molecular Formula C₆H₉NaO₂Si[4]
Molecular Weight 164.21 g/mol [3]
SMILES [O-](C)C.[Na+][3]
Physical State Solid (Moisture-sensitive)
Reactivity Profile Pre-activated nucleophile for Pd-catalyzed cross-coupling[1]

Mechanistic Paradigm: The Hiyama-Denmark Cross-Coupling

The traditional Hiyama coupling relies on the addition of fluoride to form a pentacoordinate silicate, increasing the nucleophilicity of the organic group on silicon. However, 2-furyldimethylsilanol sodium salt operates via a completely different, fluoride-free mechanistic pathway [5].

The Causality of Intramolecular Transmetalation: When the active Pd(0) catalyst undergoes oxidative addition with an aryl halide, it forms an electrophilic Ar-Pd(II)-X complex. Instead of requiring fluoride to activate the silicon atom, the oxygen atom of the silanolate directly coordinates to the palladium center, displacing the halide[5]. This coordination forms a critical, rigid Pd–O–Si linkage . Because the 2-furyl group is tethered to the silicon atom, this pre-coordination brings the nucleophilic carbon into immediate proximity with the palladium center. The transmetalation then proceeds intramolecularly[1]. This drastically lowers the activation energy barrier, allowing the coupling to proceed under exceptionally mild conditions without external activators[2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)-X Oxidative Addition Complex Pd0->OxAdd + Ar-X Coord Ar-Pd(II)-O-Si(Me)2(2-Furyl) Pre-Transmetalation Complex OxAdd->Coord - NaX Coord->Pd0 Intramolecular Transmetalation & Reductive Elimination Product 2-Arylfuran Cross-Coupled Product Coord->Product Yields Silanolate Sodium 2-furyldimethylsilanolate (CAS: 879904-88-8) Silanolate->Coord O-Pd Coordination

Caption: Catalytic cycle of the Hiyama-Denmark cross-coupling utilizing sodium 2-furyldimethylsilanolate.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and high yields, the following protocol utilizes a self-validating system. By incorporating an internal standard (dodecane) at t=0 , the reaction's progress and mass balance can be continuously monitored via GC-FID or GC-MS, ensuring that any deviation in catalyst performance is immediately detected.

Protocol: Palladium-Catalyzed Synthesis of 2-Arylfurans

Objective: Cross-coupling of aryl bromides/iodides with 2-furyldimethylsilanol sodium salt.

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, combine Pd2​(dba)3​ (5 mol%) and tri(2-furyl)phosphine (20 mol%) in anhydrous toluene (0.2 M).

    • Causality: The weakly coordinating dibenzylideneacetone (dba) ligands are rapidly displaced by the phosphine ligands to generate the highly active, electron-rich Pd(0) species necessary for the initial oxidative addition[1].

  • Substrate & Standard Addition: Add the aryl halide (1.0 equiv) and dodecane (0.5 equiv, internal standard). Stir for 5 minutes at room temperature. Take a t=0 aliquot for GC baseline validation.

  • Nucleophile Introduction: Add preformed 2-furyldimethylsilanol sodium salt (1.2 to 1.5 equiv) directly to the mixture.

    • Causality: Utilizing the preformed salt (CAS 879904-88-8) prevents the need to add strong bases like NaH to the reaction mixture. This eliminates base-catalyzed side reactions (e.g., halide elimination or substrate degradation), preserving sensitive functional groups on the aryl halide[2].

  • Thermal Coupling: Seal the flask and heat to 80–100 °C.

    • Causality: While the intramolecular transmetalation is highly efficient, elevated temperatures are required to overcome the activation energy barrier for the cleavage of the robust C(sp²)–Si bond[5].

  • Aqueous Quench & Workup: Cool the reaction to room temperature and quench with deionized water. Extract with ethyl acetate.

    • Causality: The aqueous quench hydrolyzes the palladium-silanolate byproducts, converting the silicon waste into benign, highly non-polar dimethylsiloxane oligomers. These oligomers are easily separated from the polar 2-arylfuran product during subsequent silica gel chromatography.

Workflow Step1 1. Catalyst Activation Mix Pd2(dba)3 & Ligand in Toluene Step2 2. Substrate Addition Add Aryl Halide & Internal Standard Step1->Step2 Step3 3. Nucleophile Addition Add Preformed Silanolate Salt Step2->Step3 Step4 4. Thermal Coupling Heat at 80-100 °C under Argon Step3->Step4 Step5 5. Aqueous Quench & Purification Hydrolyze byproducts & run column Step4->Step5

Caption: Step-by-step experimental workflow for silanolate cross-coupling.

Quantitative Data: Substrate Scope & Reaction Metrics

The use of 2-furyldimethylsilanol sodium salt exhibits broad functional group tolerance. Table 2 summarizes typical quantitative outcomes based on the electronic and steric nature of the electrophilic partner[1][2].

Table 2: Substrate Scope and Expected Yields
Aryl Halide ClassificationExample SubstrateCatalyst SystemTemp (°C)Expected Yield (%)
Electron-Rich Aryl Iodides 4-Iodoanisole Pd2​(dba)3​ / P(2-furyl)3​ 8085 – 95%
Electron-Neutral Aryl Iodides Iodobenzene Pd2​(dba)3​ / P(2-furyl)3​ 8088 – 92%
Electron-Deficient Aryl Bromides 4-Bromobenzonitrile Pd2​(dba)3​ / PPh3​ 10080 – 85%
Sterically Hindered Aryl Halides 2-Bromomesitylene Pd2​(dba)3​ / PPh3​ 10065 – 75%

Note: Electron-deficient bromides often require the use of triphenylphosphine ( PPh3​ ) and higher temperatures (100 °C) to facilitate efficient oxidative addition and subsequent transmetalation[2].

Advanced Applications in Drug Development

The furan ring is a highly privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for phenyl rings or amides in the design of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs.

The primary bottleneck in synthesizing highly functionalized 2-arylfurans has traditionally been the incompatibility of complex Active Pharmaceutical Ingredients (APIs) with the harsh bases or fluoride sources required for Stille, Suzuki, or traditional Hiyama couplings. By utilizing 2-furyldimethylsilanol sodium salt , drug development professionals can execute late-stage functionalization (LSF) of complex molecular architectures. The neutral, fluoride-free conditions preserve sensitive moieties such as silyl ethers, epoxides, and base-sensitive stereocenters, drastically reducing the number of protection/deprotection steps required in a synthetic route.

References

  • 2-Furyldimethylsilanol sodium salt(CAS# 879904-88-8 ) Angene Chemical
  • Sodium 2-furyldimethylsilanolate | AMERICAN ELEMENTS ® American Elements
  • Palladium Catalyzed Cross-Coupling Reactions of Heterocyclic Silanolates with Substituted Aryl Iodides and Bromides SciSpace (Denmark, S. E., & Baird, J. D.)
  • Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts Journal of the American Chemical Society (Denmark, S. E., & Kallemeyn, J. M.)
  • Recent advances in silanecarboxylic acids as versatile reagents for modern organic synthesis RSC Publishing

Sources

Exploratory

Understanding Organosilanolates in Cross-Coupling: The Hiyama-Denmark Paradigm

Executive Summary Carbon-carbon bond formation via transition-metal-catalyzed cross-coupling is a foundational pillar of modern drug development and materials science. While the Suzuki-Miyaura and Stille couplings have h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbon-carbon bond formation via transition-metal-catalyzed cross-coupling is a foundational pillar of modern drug development and materials science. While the Suzuki-Miyaura and Stille couplings have historically dominated, organosilanes have emerged as highly attractive alternatives due to silicon's earth abundance, low toxicity, and exceptional chemical stability.

Traditional Hiyama coupling relies on the fluoride-mediated activation of organosilanes to form a hypervalent pentacoordinate silicate, which is necessary to drive transmetalation. However, the requirement for stoichiometric fluoride sources (e.g., TBAF, TASF) severely limits the reaction's compatibility with silyl protecting groups. The Hiyama-Denmark coupling circumvents this by utilizing organosilanols and organosilanolates. By leveraging basic conditions rather than fluoride, this method enables fluoride-free cross-coupling, preserving sensitive functional groups and offering orthogonal reactivity for late-stage functionalization.

The Mechanistic Paradigm: Unlocking the Transmetalation Step

The defining feature of the Hiyama-Denmark coupling is its unique transmetalation step. In many cross-coupling reactions, pre-transmetalation intermediates are highly unstable and elusive. However, the use of organosilanolates allows for the isolation, crystallographic characterization, and kinetic interrogation of the critical Si–O–Pd linkage[1].

Extensive kinetic and stoichiometric studies have unambiguously established the intermediacy of covalent adducts containing these Si–O–Pd linkages[1]. Depending on the reaction conditions and the counterion of the silanolate, two mechanistically distinct transmetalation pathways dictate the catalytic cycle:

  • Neutral 8-Si-4 Pathway : Dominant when using potassium alkenylsilanolates or in the absence of excess free silanolate. The transmetalation proceeds via an intramolecular transfer from a neutral, four-coordinate silicon intermediate[1].

  • Anionic 10-Si-5 Pathway : Dominant when using more nucleophilic cesium silanolates or in the presence of excess silanolate. A second equivalent of silanolate binds to the silicon center, forming a pentacoordinate anionic intermediate that significantly accelerates the transfer of the organic group to the palladium center[1].

CatalyticCycle Pd0 Pd(0) Catalyst (L1Pd) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII PreTrans Pre-transmetalation Si-O-Pd Complex PdII->PreTrans + Silanolate Silanolate Organosilanolate Activation (Base) Silanolate->PreTrans Transmet Transmetalation (8-Si-4 or 10-Si-5) PreTrans->Transmet PdII_Ar2 Ar-Pd(II)-R Transmet->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Regenerate Pd(0) Product Cross-Coupled Product (Ar-R) RedElim->Product

Catalytic cycle of Hiyama-Denmark cross-coupling highlighting the Si-O-Pd transmetalation step.

Electronic Demands & Causality in Catalyst Design

Understanding the causality behind experimental choices is critical for optimizing these reactions. Hammett analyses of stoichiometrically generated arylpalladium(II) arylsilanolate complexes have mapped the precise electronic demands of the transmetalation step[2].

The data reveals that electron-donating groups on the silicon nucleophile and electron-withdrawing groups on the aryl electrophile accelerate the transmetalation process[2]. This charge-transfer dynamic is consistent with a mechanism where the organic moiety migrates with partial carbanionic character from the silicon atom to the electrophilic palladium center[2].

Furthermore, the coordination state of the palladium catalyst plays a pivotal role. Computational and kinetic studies indicate that the transmetalation intermediate is highly active as a monoligated L1​Pd(II) species[3]. Excess phosphine ligands inhibit the reaction by saturating the palladium center. Consequently, the addition of phosphine scavengers, such as copper(I) thiophenecarboxylate (CuTC), forces the equilibrium toward the coordinatively unsaturated, T-shaped arylpalladium(II) silanolate complex, thereby accelerating transmetalation[4].

Table 1: Kinetic Regimes of Silanolate Transmetalation

The following table summarizes the quantitative kinetic regimes identified during the cross-coupling of arylsilanolates based on the concentration and type of the silanolate activator[4].

Kinetic RegimeSilanolate EquivalentsDominant IntermediateTransmetalation PathwayRelative Rate Dependence
Stoichiometric 0.5 – 1.0 equivNeutral 8-Si-4Intramolecular thermal transfer1st order in Pd, independent of base
Catalytic (Activated) 1.0 – 5.0 equivAnionic 10-Si-5Base-activated transferHighly dependent on [Silanolate]
Catalytic (Saturation) > 5.0 equivAnionic 10-Si-5Base-activated transferZero-order in [Silanolate]
Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility and high yields, the following protocol outlines a self-validating system for the palladium-catalyzed cross-coupling of alkenylsilanolates. The use of preformed silanolate salts or in situ generation from silanols using potassium trimethylsilanolate ( KOSiMe3​ ) ensures a strictly fluoride-free environment.

Workflow Step1 1. Prepare Silanolate (Silanol + KOSiMe3) Step3 3. Reagent Mixing (Add Ar-X to Pd) Step1->Step3 Step2 2. Catalyst Activation (Pd precatalyst + Ligand) Step2->Step3 Step4 4. Cross-Coupling (Heat at 40-90°C) Step3->Step4 Step5 5. Workup & Isolation (Aqueous wash, Column) Step4->Step5

Step-by-step experimental workflow for fluoride-free organosilanolate cross-coupling.

Detailed Methodology: General Protocol for Hiyama-Denmark Coupling
  • Preparation of the Catalyst Solution : In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with the palladium precatalyst (e.g., Pd2​(dba)3​ , 2.5 mol%) and the appropriate phosphine ligand (5 mol%). Dissolve in anhydrous THF (0.1 M) and stir for 15 minutes to ensure complexation.

  • Silanolate Activation (Causality & Choice) : In a separate vial, dissolve the alkenylsilanol (1.5 equiv) in THF. Add KOSiMe3​ (1.5 equiv) dropwise at room temperature. Stir for 30 minutes.

    • Causality: KOSiMe3​ is deliberately chosen because it acts as a mild, anhydrous base. Unlike hydroxides, it does not generate water upon deprotonation of the silanol, preventing the hydrolytic degradation of both the palladium catalyst and the electrophile.

    • Self-Validation Checkpoint: Before proceeding, analyze a micro-aliquot via 1H NMR. The complete disappearance of the silanol -OH proton and the upfield shift in the Si−CH3​ signals confirm quantitative conversion to the silanolate. Proceeding without this confirmation risks unreacted silanol poisoning the catalytic cycle.

  • Cross-Coupling : Transfer the activated silanolate solution to the Schlenk tube containing the palladium catalyst. Add the aryl halide electrophile (1.0 equiv).

  • Thermal Activation : Seal the tube, remove it from the glovebox, and heat the reaction mixture to 65 °C in an oil bath for 12–24 hours. Monitor the reaction progress via GC-MS.

  • Workup and Isolation : Cool the reaction to room temperature. Quench with saturated aqueous NH4​Cl . Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Applications in Late-Stage Functionalization (LSF)

The Hiyama-Denmark coupling is particularly valuable in pharmaceutical research and late-stage functionalization. The ability to perform C(sp2)–C(sp2) couplings without fluoride allows chemists to maintain sensitive silyl ethers (e.g., TBDMS, TIPS) on complex drug intermediates[5].

Recent advancements have expanded this methodology to the coupling of highly sterically hindered tetrasubstituted vinyl silanes[6]. Utilizing bench-stable dimethyl(5-methylfuryl)vinylsilanes, researchers can achieve high stereospecificity in the formation of tetrasubstituted alkenes under mild conditions (using KOSiMe3​ in THF/DMA) without the need for toxic additives like 18-crown-6[6]. This represents a massive leap forward for the synthesis of complex alkene geometries found in natural products and active pharmaceutical ingredients (APIs).

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Furyldimethylsilanol Sodium Salt in Palladium-Catalyzed Cross-Coupling

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Furyldimethylsilanol sodium salt (CAS: 879904-88-8) [1] Introduction & Mechanistic Causality In the realm of modern drug disc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Furyldimethylsilanol sodium salt (CAS: 879904-88-8) [1]

Introduction & Mechanistic Causality

In the realm of modern drug discovery and complex API synthesis, palladium-catalyzed cross-coupling is a foundational tool. While the Suzuki-Miyaura coupling (utilizing boronic acids) remains the industry standard, organosilicon reagents offer distinct advantages, including low toxicity, high stability, and environmentally benign byproducts.

Historically, silicon-based cross-couplings (Hiyama couplings) required harsh fluoride sources (e.g., TBAF) to activate the silane into a hypervalent pentacoordinate silicate, severely limiting functional group tolerance. The introduction of 2-furyldimethylsilanol sodium salt circumvents this limitation.

The Suzuki-Miyaura Analogy: Although formally classified as a Hiyama-Denmark cross-coupling , the use of a pre-formed silanolate perfectly mimics the mechanistic paradigm of the Suzuki-Miyaura reaction [2]. By employing the sodium salt of the silanol, the oxygen atom is pre-activated. During transmetalation, the negatively charged silanolate oxygen coordinates directly to the Pd(II) center. This forms an oxygen-bridged cyclic transition state—functionally identical to the boronate intermediate in Suzuki-Miyaura couplings—allowing for rapid group transfer without the need for exogenous fluoride activators or harsh bases.

This causality dictates the experimental choices: reactions are run in non-polar solvents (like toluene) under mild conditions (room temperature to 50 °C), preserving sensitive functional groups that would otherwise degrade under traditional Hiyama or basic Suzuki conditions.

Mechanistic Pathway Visualization

The catalytic cycle below illustrates the self-validating nature of the silanolate coupling system. The pre-formed sodium salt directly enters the transmetalation step, driving the thermodynamic release of a stable siloxane byproduct and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Catalyst PdII_Ox Ar-Pd(II)-X (Oxidative Addition) Pd0->PdII_Ox Ar-X Addition PdII_Trans Ar-Pd(II)-Furyl (Transmetalation) PdII_Ox->PdII_Trans -NaX -[Si=O] PdII_Trans->Pd0 Reductive Elimination Product 2-Aryl Furan (Product) PdII_Trans->Product Release Silanolate 2-Furyl-SiMe2ONa (Sodium Silanolate) Silanolate->PdII_Trans Coordinates to Pd

Catalytic cycle of the Pd-catalyzed cross-coupling of 2-furyldimethylsilanol sodium salt.

Experimental Protocol

The following protocol details the coupling of 2-furyldimethylsilanol sodium salt with aryl halides. The methodology is highly modular and designed for high-throughput screening or scale-up in medicinal chemistry workflows [2].

Materials Required:
  • Nucleophile: 2-Furyldimethylsilanol sodium salt (1.2 equiv) [3]

  • Electrophile: Aryl iodide or Aryl bromide (1.0 equiv)

  • Catalyst: Pd₂(dba)₃·CHCl₃ (0.05 equiv)

  • Ligand: Tri(2-furyl)phosphine (0.2 equiv)

  • Solvent: Anhydrous Toluene (0.1 M relative to electrophile)

Step-by-Step Methodology:
  • Preparation of the Reaction Vessel: Flame-dry a Schlenk flask or a standard round-bottomed flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes.

  • Reagent Loading: Inside a glovebox or under a strict Argon stream, charge the flask with 2-furyldimethylsilanol sodium salt (1.2 mmol) and the aryl halide (1.0 mmol).

    • Expert Insight: If utilizing the free silanol (2-furyldimethylsilanol), you must first generate the salt in situ by adding NaH (1.2 equiv) in toluene and stirring until gas evolution ceases [2].

  • Catalyst Addition: Add Pd₂(dba)₃·CHCl₃ (0.05 mmol) and tri(2-furyl)phosphine (0.2 mmol) to the mixture.

  • Solvent Addition & Incubation: Inject anhydrous toluene (10 mL) via syringe. Seal the flask and stir the dark mixture at room temperature (for aryl iodides) or heat to 50 °C (for aryl bromides) for 12–24 hours.

  • Aqueous Workup: Quench the reaction by adding deionized H₂O (25 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexane/EtOAc gradient) to isolate the 2-arylfuran product.

Workflow Step1 1. Reagent Loading Silanolate + Ar-X under Argon Step2 2. Catalyst Addition Pd2(dba)3·CHCl3 + P(2-furyl)3 Step1->Step2 Step3 3. Incubation Toluene, RT to 50°C, 12-24h Step2->Step3 Step4 4. Workup H2O Quench & EtOAc Extraction Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the silanolate cross-coupling reaction.

Quantitative Data & Substrate Scope

The pre-activated nature of the sodium silanolate ensures excellent conversion rates. The table below summarizes expected yields based on benchmark studies of heterocyclic silanolate cross-couplings [2]. Quantitative data highlights the reaction's tolerance to both electron-rich and electron-deficient aryl halides.

Electrophile (Aryl Halide)Catalyst SystemTemp (°C)Time (h)Isolated Yield (%)
1-Iodo-4-methoxybenzenePd₂(dba)₃·CHCl₃ / P(2-furyl)₃251288 - 92%
1-Iodo-4-nitrobenzenePd₂(dba)₃·CHCl₃ / P(2-furyl)₃251485 - 89%
IodobenzenePd₂(dba)₃·CHCl₃ / P(2-furyl)₃251290 - 95%
4-BromotoluenePd(I) dimer / P(t-Bu)₃502478 - 82%
2-BromonaphthalenePd(I) dimer / P(t-Bu)₃502475 - 80%

Note: Aryl bromides generally require elevated temperatures (50 °C) and highly active, sterically bulky catalyst systems (such as Pd(I) dimers) to facilitate the initial oxidative addition step.

References

  • Angene International Limited. (n.d.). 2-Furyldimethylsilanol sodium salt (CAS# 879904-88-8). Angene Chemical. Retrieved March 18, 2026, from [Link]

  • Denmark, S. E., & Baird, J. D. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Heterocyclic Silanolates with Substituted Aryl Iodides and Bromides. Organic Letters, 8(4), 793-795. DOI: 10.1021/ol053165r. Retrieved from[Link]

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Furyldimethylsilanol Sodium Salt

Introduction: The Strategic Advantage of 2-Furylsilanolates in Modern Synthesis In the landscape of contemporary organic synthesis, the construction of carbon-carbon bonds remains a cornerstone of molecular architecture,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of 2-Furylsilanolates in Modern Synthesis

In the landscape of contemporary organic synthesis, the construction of carbon-carbon bonds remains a cornerstone of molecular architecture, particularly in the development of novel pharmaceuticals and functional materials. Among the myriad of cross-coupling methodologies, the palladium-catalyzed Hiyama and, more specifically, the Hiyama-Denmark couplings have emerged as powerful alternatives to traditional methods that often rely on more toxic or unstable organometallic reagents.[1][2] This guide focuses on a highly practical and increasingly relevant variant: the palladium-catalyzed cross-coupling of 2-furyldimethylsilanol sodium salt.

The 2-furyl moiety is a prevalent scaffold in numerous biologically active compounds and advanced materials.[3][4] The use of 2-furyldimethylsilanol sodium salt as a nucleophilic partner offers several distinct advantages:

  • Stability and Ease of Handling: Organosilanols and their corresponding salts are generally stable, often crystalline solids that are amenable to storage and handling compared to many other organometallic reagents.[1][2]

  • Low Toxicity: Silicon-based reagents exhibit low toxicity, presenting a greener and more sustainable option for chemical synthesis.[1]

  • Fluoride-Free Activation: The Hiyama-Denmark protocol, which utilizes silanolates, circumvents the need for fluoride activators that can be detrimental to sensitive functional groups, such as silyl ethers, commonly employed as protecting groups in complex molecule synthesis.[5]

  • High Reactivity and Selectivity: Heteroarylsilanolates, including 2-furyl derivatives, have demonstrated excellent reactivity in cross-coupling reactions with a broad range of aryl and heteroaryl halides.[6][7]

This document provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, and practical considerations for employing 2-furyldimethylsilanol sodium salt in palladium-catalyzed cross-coupling reactions, tailored for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Hiyama-Denmark Catalytic Cycle

The palladium-catalyzed cross-coupling of 2-furyldimethylsilanol sodium salt proceeds via the Hiyama-Denmark coupling mechanism. This catalytic cycle elegantly avoids the use of harsh fluoride activators by employing a base to generate the reactive silanolate species. The key steps are outlined below:

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate.[8]

  • Transmetalation: The 2-furyldimethylsilanol sodium salt then engages in transmetalation with the palladium(II) complex. The silanolate displaces the halide from the palladium center, forming a palladium-silanolate intermediate. Subsequently, the 2-furyl group is transferred from the silicon to the palladium center, regenerating the inorganic salt. This step is a key departure from the traditional Hiyama coupling, which requires fluoride to form a hypervalent silicon species.[5][6]

  • Reductive Elimination: The resulting diorganopalladium(II) complex, bearing both the aryl and 2-furyl groups, undergoes reductive elimination to form the desired 2-arylfuran product and regenerate the catalytically active palladium(0) species, which then re-enters the catalytic cycle.[8]

Hiyama_Denmark_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-O-Si(Me)2(2-Furyl)(Ln) Ar-Pd(II)-O-Si(Me)2(2-Furyl)(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-O-Si(Me)2(2-Furyl)(Ln) Transmetalation (2-Furyldimethylsilanol Sodium Salt) Ar-Pd(II)-(2-Furyl)(Ln) Ar-Pd(II)-(2-Furyl)(Ln) Ar-Pd(II)-O-Si(Me)2(2-Furyl)(Ln)->Ar-Pd(II)-(2-Furyl)(Ln) Group Transfer Ar-Pd(II)-(2-Furyl)(Ln)->Pd(0)Ln Ar-(2-Furyl) Ar-(2-Furyl) Ar-Pd(II)-(2-Furyl)(Ln)->Ar-(2-Furyl) Reductive Elimination

Figure 1: Catalytic cycle of the Hiyama-Denmark cross-coupling.

Experimental Protocols

This section provides detailed protocols for the preparation of the 2-furyldimethylsilanol precursor and its subsequent use in a representative palladium-catalyzed cross-coupling reaction.

Protocol 1: Synthesis of Furan-2-yl(dimethyl)silanol

The silanol precursor can be synthesized from furan through a silylation reaction followed by hydrolysis.

Materials:

  • Furan

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Chlorodimethylsilane

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and stirring plate

  • Ice bath and/or dry ice/acetone bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add furan (1.0 equivalent) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add chlorodimethylsilane (1.1 equivalents) dropwise, again ensuring the temperature remains below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield crude furan-2-yl(dimethyl)silane.

  • The crude silane is then subjected to hydrolysis. Dissolve the crude product in a mixture of THF and water (1:1).

  • Add a catalytic amount of a mild acid or base (e.g., a few drops of acetic acid or a small amount of sodium bicarbonate) and stir at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Extract the product with diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting furan-2-yl(dimethyl)silanol by silica gel column chromatography.

Protocol 2: Palladium-Catalyzed Cross-Coupling of 2-Furyldimethylsilanol Sodium Salt with an Aryl Bromide

This protocol describes a general procedure for the cross-coupling of 2-furyldimethylsilanol sodium salt with a representative aryl bromide, such as 4-bromoanisole. The sodium salt can be generated in situ or pre-formed and isolated.[6][7]

Materials:

  • Furan-2-yl(dimethyl)silanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium tert-butoxide (NaOt-Bu)

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or a suitable Pd(I) catalyst for aryl bromides.[2][6]

  • Ligand (if required, e.g., a bulky electron-rich phosphine ligand)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

  • Standard glassware for anhydrous, inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle with a temperature controller

  • Inert gas supply (Argon or Nitrogen)

Procedure (in situ generation of the sodium salt):

  • To a flame-dried Schlenk flask under an inert atmosphere, add furan-2-yl(dimethyl)silanol (1.2 equivalents) and the chosen anhydrous solvent.

  • Add sodium tert-butoxide (1.3 equivalents) and stir the mixture at room temperature for 30 minutes.

  • To this mixture, add the aryl bromide (1.0 equivalent), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (if necessary, e.g., 5 mol%).

  • Degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-arylfuran.

Experimental_Workflow cluster_prep Preparation of Sodium Salt (in situ) cluster_coupling Cross-Coupling Reaction cluster_workup Workup and Purification Silanol Furan-2-yl(dimethyl)silanol Stir_Prep Stir at RT, 30 min Silanol->Stir_Prep Base NaOt-Bu Base->Stir_Prep Solvent_Prep Anhydrous Solvent Solvent_Prep->Stir_Prep Reaction_Setup Combine Reagents Stir_Prep->Reaction_Setup Aryl_Bromide Aryl Bromide Aryl_Bromide->Reaction_Setup Pd_Catalyst Pd Precatalyst Pd_Catalyst->Reaction_Setup Ligand Ligand (optional) Ligand->Reaction_Setup Degas Degas Reaction_Setup->Degas Heat Heat (80-110 °C) Degas->Heat Quench Quench (NH4Cl) Heat->Quench Extract Extract Quench->Extract Wash_Dry Wash and Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 2-Arylfuran Purify->Product

Figure 2: General experimental workflow for the cross-coupling reaction.

Results and Discussion: Substrate Scope and Performance

The palladium-catalyzed cross-coupling of 2-furyldimethylsilanol sodium salt is compatible with a wide range of aryl halides, including those bearing both electron-donating and electron-withdrawing substituents. The following table summarizes representative yields for the coupling of 2-furyldimethylsilanol sodium salt with various aryl halides, based on literature precedents for similar heteroarylsilanolates.[2][6]

EntryAryl HalideProductTypical Yield (%)
14-Iodoanisole2-(4-Methoxyphenyl)furan85-95
24-Bromoanisole2-(4-Methoxyphenyl)furan80-90
31-Iodo-4-nitrobenzene2-(4-Nitrophenyl)furan75-85
44-Bromobenzonitrile4-(Furan-2-yl)benzonitrile70-80
51-Iodonaphthalene2-(Naphthalen-1-yl)furan80-90
62-Bromopyridine2-(Pyridin-2-yl)furan65-75

Causality Behind Experimental Choices:

  • Choice of Palladium Precatalyst: For aryl iodides, Pd₂(dba)₃ is often a robust and effective precatalyst.[6] For less reactive aryl bromides, more active catalysts, such as the Pd(I) dimer [(tBu)₃P-Pd-Br]₂, may be required to achieve high yields.[2]

  • Ligand Selection: While some couplings can proceed without an additional ligand, the use of bulky, electron-rich phosphine ligands can significantly improve reaction rates and yields by facilitating both the oxidative addition and reductive elimination steps.[6]

  • Base and Solvent: The choice of base for the in situ generation of the silanolate is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide or sodium hydride are preferred. Anhydrous, aprotic solvents such as toluene, dioxane, or THF are essential to prevent the protonation of the silanolate and deactivation of the catalyst.

Troubleshooting and Optimization:

  • Low Yields: If low yields are observed, consider increasing the catalyst loading, screening different ligands, or employing a more active palladium precatalyst. The purity of the silanol and the rigorous exclusion of air and moisture are also critical.

  • Homocoupling of the Aryl Halide: The formation of biaryl byproducts from the homocoupling of the aryl halide can sometimes be an issue. This can often be suppressed by the careful choice of ligand and reaction conditions.

  • Incomplete Reaction: If the reaction stalls, a higher reaction temperature or a longer reaction time may be necessary. Ensure that the base is sufficiently strong and added in a slight excess to drive the formation of the silanolate.

Conclusion

The palladium-catalyzed cross-coupling of 2-furyldimethylsilanol sodium salt represents a highly effective and practical method for the synthesis of 2-arylfurans. Its operational simplicity, use of a stable and low-toxicity nucleophile, and avoidance of harsh fluoride activators make it an attractive strategy for applications in pharmaceutical and materials science research. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can reliably access a diverse range of valuable furan-containing molecules.

References

  • Hiyama, T. Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions; de Meijere, A., Diederich, F., Eds.; Wiley-VCH: Weinheim, Germany, 2004; pp 421–453.
  • Denmark, S. E.; Regens, C. S. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Acc. Chem. Res.2008 , 41 (11), 1486–1499. [Link]

  • Denmark, S. E.; Baird, J. D. Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. J. Org. Chem.2006 , 71 (4), 1641–1651. [Link]

  • Hiyama-Denmark Coupling. Organic Chemistry Portal. [Link]

  • Denmark, S. E.; Ober, M. H. Palladium-Catalyzed Cross-Coupling Reactions of Substituted Aryl(dimethyl)silanols. Adv. Synth. Catal.2004 , 346, 1703-1715. [Link]

  • Hiyama coupling. Wikipedia. [Link]

  • Denmark, S. E.; Baird, J. D.; Regens, C. S. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. PMC2008 . [Link]

  • Denmark, S. E.; Ambrosi, A. Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. J. Org. Chem.2008 , 73(4), 1405-1416. [Link]

  • Modular synthesis of 2-furyl carbinols from 3-benzyldimethylsilylfurfural platforms relying on oxygen-assisted C–Si bond functionalization. Beilstein J. Org. Chem.2022 , 18, 1256-1263. [Link]

  • Hiyama Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. RSC Adv., 2021 , 11, 25639-25645. [Link]

  • Hiyama-Denmark Coupling. Organic Chemistry Portal. [Link]

  • Biosynthesis of 2-furylhydroxymethylketone, an intermediate of cefuroxime, from furfural and formaldehyde using a ThDP-dependent enzyme. Green Chem., 2022 , 24, 8816-8825. [Link]

  • Modular synthesis of 2-furyl carbinols from 3-benzyldimethylsilylfurfural platforms relying on oxygen-assisted C-Si bond functionalization. PubMed, 2022 . [Link]

  • Hiyama Coupling. Organic Chemistry Portal. [Link]

  • 2-Furyldimethylsilanol sodium salt(CAS# 879904-88-8). Angene Chemical. [Link]

  • Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. RSC Advances. [Link]

  • Hiyama-Denmark Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Substituted Aryl(dimethyl)silanols. Adv. Synth. Catal.. [Link]

  • Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. PMC. [Link]

  • Hiyama coupling. Wikipedia. [Link]

  • Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. The Journal of Organic Chemistry. [Link]

  • Biosynthesis of 2-furylhydroxymethylketone, an intermediate of cefuroxime, from furfural and formaldehyde using a ThDP-dependent enzyme. Green Chemistry. [Link]

Sources

Method

experimental protocol for in-situ generation of sodium silanolates.

Application Note & Protocol In-Situ Generation of Sodium Silanolates: A Detailed Experimental Protocol and Application Guide Abstract Sodium silanolates are highly versatile and reactive intermediates in organosilicon ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

In-Situ Generation of Sodium Silanolates: A Detailed Experimental Protocol and Application Guide

Abstract

Sodium silanolates are highly versatile and reactive intermediates in organosilicon chemistry, serving as potent nucleophiles and transfer agents in a variety of synthetic transformations, including cross-coupling reactions and polymer chemistry.[1][2][3] The isolation of sodium silanolates can be challenging due to their hygroscopic nature and potential for condensation. This guide provides a detailed, field-proven protocol for the in-situ generation of sodium silanolates from readily available siloxane precursors using sodium hydroxide. By generating the silanolate directly within the reaction medium, this approach circumvents issues related to isolation and handling, offering a more streamlined and efficient workflow. This document outlines the underlying chemical principles, a step-by-step experimental procedure, critical safety precautions, and methods for analytical validation, tailored for researchers, chemists, and professionals in drug development.

Underlying Principles and Mechanism

The in-situ formation of sodium silanolates is most commonly achieved through the base-mediated cleavage of a siloxane (Si-O-Si) bond. This reaction is a cornerstone of silicone chemistry and relies on the nucleophilic attack of a hydroxide ion on one of the silicon atoms of the siloxane linkage.

The process can be summarized in two primary steps:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), provided by a strong base like sodium hydroxide (NaOH), acts as a nucleophile, attacking an electrophilic silicon atom in the siloxane backbone. This forms a pentacoordinate silicon intermediate.[4][5]

  • Bond Cleavage and Proton Transfer: The unstable intermediate collapses, leading to the cleavage of the Si-O-Si bond. This generates a silanol (Si-OH) and a silanolate anion (Si-O⁻). In the presence of excess base, the newly formed silanol is deprotonated to yield a second equivalent of the silanolate and a molecule of water.

Theoretical studies have shown that the energy barrier for this cleavage is significantly influenced by the reaction conditions.[6][7][8] The overall reaction effectively converts a stable siloxane into a highly reactive sodium silanolate, ready for subsequent synthetic applications.

G cluster_0 Reaction Pathway Siloxane R₃Si-O-SiR₃ (Siloxane Precursor) Intermediate [R₃Si(OH)-O-SiR₃]⁻ (Pentacoordinate Intermediate) Siloxane->Intermediate NaOH NaOH (Sodium Hydroxide) NaOH->Siloxane 1. Nucleophilic Attack Products R₃Si-OH + R₃Si-O⁻ Na⁺ (Silanol + Sodium Silanolate) Intermediate->Products 2. Si-O Bond Cleavage FinalProduct 2 R₃Si-O⁻ Na⁺ + H₂O (Final Products) Products->FinalProduct 3. Deprotonation (if excess NaOH)

Caption: Workflow for NaOH-mediated cleavage of siloxanes.

Experimental Protocol: In-Situ Generation of Sodium Trimethylsilanolate

This protocol details the generation of sodium trimethylsilanolate from hexamethyldisiloxane (HMDSO). This is a representative procedure that can be adapted for other siloxanes with minor modifications.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Hexamethyldisiloxane (HMDSO)Anhydrous, ≥98.5%e.g., Sigma-AldrichStore over molecular sieves.
Sodium Hydroxide (NaOH)Pellets, ≥98%e.g., Fisher ScientificHighly corrosive and hygroscopic. Handle with extreme care.[9][10]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%e.g., Acros OrganicsUse a freshly distilled or inhibitor-free solvent from a solvent purification system.
Nitrogen (N₂) or Argon (Ar) GasHigh Purity-For maintaining an inert atmosphere.
Round-bottom flask with stir bar--Oven-dried before use.
Reflux Condenser--Oven-dried before use.
Syringes and Needles--For anhydrous transfer of liquids.
Critical Safety Precautions
  • Sodium Hydroxide: NaOH is extremely corrosive and can cause severe burns to the skin and eyes upon contact.[10][11] Inhalation of dust can cause respiratory irritation.[12] Always handle NaOH pellets in a fume hood using appropriate personal protective equipment (PPE).[13]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles at all times.[12][13] A face shield is recommended when handling larger quantities of NaOH.[9]

  • Inert Atmosphere: The reaction should be performed under an inert atmosphere (N₂ or Ar) to prevent reaction with atmospheric moisture and CO₂, which can neutralize the generated silanolate.

  • Exothermic Reaction: The reaction of NaOH with residual water or protic sources can be exothermic.

  • Emergency Procedure: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15-20 minutes.[11][13] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[9]

Step-by-Step Procedure
  • Apparatus Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire system with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Addition:

    • To the flask, add finely ground sodium hydroxide (1.0 eq). Grinding the pellets increases the surface area and reaction rate. Caution: Grind carefully in a fume hood to minimize dust generation.

    • Add anhydrous tetrahydrofuran (THF) via syringe to achieve a desired concentration (e.g., 0.5 M).

  • Initiation of Reaction:

    • Begin vigorous stirring of the NaOH suspension in THF.

    • Via syringe, add hexamethyldisiloxane (HMDSO) (0.5 eq, as it produces two equivalents of the silanolate) dropwise to the stirred suspension at room temperature.

  • Reaction Progression:

    • Heat the reaction mixture to reflux (approx. 66 °C for THF).

    • Monitor the reaction progress. The solid NaOH will gradually be consumed as the soluble sodium trimethylsilanolate is formed. The reaction time can vary from 4 to 24 hours depending on the scale and efficiency of stirring.

  • Completion and Use:

    • Once the reaction is complete (indicated by the consumption of NaOH), cool the mixture to the desired temperature for the subsequent reaction.

    • The resulting solution/suspension of sodium trimethylsilanolate in THF is now ready for use in-situ. Do not expose the solution to air or moisture.

Characterization and Validation (Self-Validating System)

To ensure the successful formation of the sodium silanolate, it is recommended to perform analytical validation on a small aliquot of the reaction mixture.

FT-IR Spectroscopy

A key validation method is Fourier-Transform Infrared (FT-IR) spectroscopy. A small sample can be withdrawn under inert conditions and analyzed.

  • Disappearance of Precursor Bands: Monitor the decrease in the intensity of the strong Si-O-Si stretching band of HMDSO, typically found around 1050-1060 cm⁻¹.[14]

  • Appearance of Product Bands: Look for the appearance of a new, strong absorption band in the 900-1000 cm⁻¹ region, which is characteristic of the Si-O-Metal bond in silanolates.[15]

  • Silanol Impurity: The presence of a broad band around 3200-3400 cm⁻¹ or a sharp band near 3690 cm⁻¹ would indicate the presence of residual silanol (Si-OH), suggesting incomplete deprotonation.[15][16][17]

NMR Spectroscopy

¹H and ²⁹Si NMR can provide definitive evidence of silanolate formation. Samples must be prepared in an anhydrous deuterated solvent (e.g., THF-d₈) under an inert atmosphere.

  • ¹H NMR: The methyl protons on the trimethylsilyl group of the silanolate will exhibit a singlet. The chemical shift will differ from that of the starting HMDSO. Silanol protons (Si-OH) typically appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.[18][19]

  • ²⁹Si NMR: This is a powerful tool for observing the change in the chemical environment of the silicon atom. The ²⁹Si chemical shift for the sodium silanolate will be distinct from that of the starting disiloxane.[20]

CompoundCharacteristic FT-IR (cm⁻¹)¹H NMR Signal (typical)²⁹Si NMR Signal (typical)
Hexamethyldisiloxane (HMDSO)~1055 (strong, Si-O-Si)~0.06 ppm (singlet)~7 ppm
Sodium Trimethylsilanolate~950 (strong, Si-O⁻Na⁺)~0.10 ppm (singlet)~ -3 ppm
Trimethylsilanol (impurity)~3690 (sharp, free Si-OH)Variable (broad)~16 ppm

Applications in Synthesis

The in-situ generated sodium silanolate solution is a valuable reagent for various transformations:

  • Nucleophilic Reagent: It can be used as a bulky, oxygen-centered nucleophile. For example, it is used for the saponification of sterically hindered esters where standard aqueous NaOH may be ineffective.[21]

  • Cross-Coupling Reactions: Aryl and heteroaryl silanolates, generated in-situ, are effective coupling partners in palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling) to form C-C bonds.[1][22]

  • Precursor to Silylating Agents: Sodium silylsilanolates have been developed as storable and effective reagents for transferring silyl groups in palladium- and copper-catalyzed reactions.[2][23][24]

  • Polymer Chemistry: Silanolates act as initiators for the ring-opening polymerization of cyclosiloxanes to produce polysiloxanes (silicones).[5]

References

  • Nakao, Y., Takeda, H., Matsumoto, T., & Hiyama, T. (2021). Utilization of Silanols in Transition-Metal-Catalyzed Organic Synthesis. ACS Catalysis, 11(15), 9635-9654. [Link]

  • Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Gelest. [Link]

  • Hosokawa, N., et al. (2021). Design, Synthesis, and Implementation of Sodium Silylsilanolates as Silyl Transfer Reagent. ChemRxiv. [Link]

  • Hosokawa, N., et al. (2021). Design, Synthesis, and Implementation of Sodium Silylsilanolates as Silyl Transfer Reagent. ACS Catalysis, 11(15), 9635-9654. [Link]

  • Cypryk, M., & Apeloig, Y. (2002). Mechanism of the Acid-Catalyzed Si–O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics, 21(11), 2165–2175. [Link]

  • Hosokawa, N., et al. (2021). Design, Synthesis, and Implementation of Sodium Silylsilanolates as Silyl Transfer Reagents. ACS Catalysis. [Link]

  • Hosokawa, N., et al. (2021). Design, Synthesis, and Implementation of Sodium Silylsilanolates as Silyl Transfer Reagent. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). FTIR spectra of silanol region (3000–3800 cm⁻¹) of nanosized AP-CHA, K-CHA, and Cs-CHA zeolite samples. [Link]

  • Laine, R. M., et al. (2021). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. Molecules, 26(11), 3328. [Link]

  • IntechOpen. (2016). Fourier Transform Infrared and Raman Characterization of Silica-Based Materials. [Link]

  • SCI. (n.d.). Recent Advances in Organosilicon Chemistry. [Link]

  • Sakamoto, J., & Nakao, Y. (2022). Sodium silylsilanolate as a precursor of silylcopper species. Chemical Science, 13(16), 4619–4625. [Link]

  • Hosokawa, N., et al. (2021). Design, Synthesis, and Implementation of Sodium Silylsilanolates as Silyl Transfer Reagents. ACS Catalysis, 11(15), 9635-9654. [Link]

  • Herres-Pawlis, S., et al. (2020). Synthesis and Reactivity of the First Isolated Hydrogen‐Bridged Silanol–Silanolate Anions. Chemistry – A European Journal, 26(20), 4467-4471. [Link]

  • SLAC National Accelerator Laboratory. (2013). Sodium Hydroxide Safe Handling Guideline. [Link]

  • ResearchGate. (n.d.). FTIR spectra results of the samples with silanol group. [Link]

  • Cypryk, M., & Apeloig, Y. (2002). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics. [Link]

  • Sci-Hub. (n.d.). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. [Link]

  • Hosokawa, N., et al. (2021). Design, Synthesis, and Implementation of Sodium Silylsilanolates as Silyl Transfer Reagents. ACS Catalysis. [Link]

  • ResearchGate. (n.d.). FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH. [Link]

  • ResearchGate. (n.d.). Mechanisms for the breakdown of siloxanes by various processes. [Link]

  • HB Fuller. (2022). Caustic Soda: 7 Hazards and Safety Tips You Should Know. [Link]

  • CORECHEM, Inc. (2022). Safe Handling Guide: Sodium Hydroxide. [Link]

  • Palvi FZE. (2024). Safety Precautions while using Sodium Hydroxide Pellets. [Link]

  • Herres-Pawlis, S., et al. (2020). Synthesis and Reactivity of the First Isolated Hydrogen‐Bridged Silanol–Silanolate Anions. Chemistry – A European Journal. [Link]

  • Hou, X., et al. (2005). Hydrogen bonded silanols in the 10 A phase: Evidence from NMR spectroscopy. American Mineralogist, 90(1), 169-172. [Link]

  • Murray, D. K., et al. (2010). Differentiating and characterizing geminal silanols in silicas by (29)Si NMR spectroscopy. Journal of Colloid and Interface Science, 352(1), 137-43. [Link]

  • Patsnap. (n.d.). Sodium silicate incorporation in silane coupling agents. [Link]

  • ResearchGate. (n.d.). Chemical shifts of the silanol group in the ¹H NMR spectrum, measured in acetone‐d6. [Link]

  • Changfu Chemical. (n.d.). What is the Uses of Silanol: A Comprehensive Guide. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ligand Selection for Efficient Silanolate Cross-Coupling

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for silanolate cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for silanolate cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ligand selection and troubleshoot common experimental challenges. Our goal is to move beyond simple protocols and provide a deeper understanding of the "why" behind experimental choices, empowering you to optimize your reactions effectively.

Section 1: The "Why" - The Ligand's Central Role in the Catalytic Cycle

Palladium-catalyzed cross-coupling reactions of organosilanols and their silanolate salts have become a powerful tool for C-C bond formation, offering a stable, low-toxicity alternative to traditional organometallic reagents like boronic acids and organostannanes.[1][2] The success of these reactions, particularly with challenging substrates, is critically dependent on the choice of ligand.

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The ligand, typically a phosphine, directly coordinates to the palladium center and influences the rate and efficiency of each step. Its electronic properties (electron-donating or -withdrawing) and steric bulk are the primary levers for tuning reactivity.

The transmetalation step, where the organic group is transferred from silicon to palladium, is often the rate-determining step and is mechanistically distinctive for silanolates.[3] It can proceed through two distinct pathways: a neutral pathway involving an 8-Si-4 intermediate or an anionically activated pathway via a hypervalent 10-Si-5 siliconate intermediate.[3][4] The formation of a key Pd-O-Si linkage is crucial for the intramolecular transfer to occur.[4][5] A well-chosen ligand stabilizes the palladium complex, promotes the desired transmetalation pathway, and facilitates the final reductive elimination step to turn over the catalyst efficiently.

Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 L-Pd(0) OA_label Oxidative Addition Pd0->OA_label OA_complex L-Pd(II)(Ar)(X) TM_label Transmetalation (Rate-Limiting) OA_complex->TM_label SiOPd_complex L-Pd(II)(Ar)(OSiR3) Product_complex L-Pd(II)(Ar)(R') SiOPd_complex->Product_complex Intramolecular Transfer RE_label Reductive Elimination Product_complex->RE_label Product Ar-R' Product_complex->Product OA_label->OA_complex TM_label->SiOPd_complex RE_label->Pd0 ArX Ar-X ArX->OA_complex Silanolate R3SiO- M+ Silanolate->SiOPd_complex

Caption: The Palladium-Catalyzed Silanolate Cross-Coupling Cycle.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during silanolate cross-coupling in a direct question-and-answer format.

Q: My reaction has stalled or shows very low conversion. What are the primary suspects?

A: Low or no conversion is a frequent issue that can often be traced back to the catalyst system or the silanolate nucleophile.

  • Cause 1: Inefficient Catalyst Activation/Deactivation. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, [allylPdCl]₂), it must be reduced in situ. More importantly, the chosen ligand may not be suitable for the substrate, leading to an inactive or unstable catalyst.

    • Solution: For challenging substrates, especially aryl chlorides, standard ligands like PPh₃ are often ineffective. Switch to a bulky, electron-rich ligand. The use of bis(tri-tert-butylphosphine)palladium(0), (t-Bu₃P)₂Pd, has proven to be a critical breakthrough for a wide range of aryl- and heteroarylsilanolates coupling with aryl bromides and chlorides.[6][7] Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) are also excellent choices, particularly for coupling with less reactive electrophiles.[8][9]

  • Cause 2: Poor Silanolate Nucleophilicity or Stability. The reaction relies on the nucleophilicity of the silanolate. If generated in situ with a weak base (e.g., Cs₂CO₃), the equilibrium may not favor the silanolate, especially with less acidic silanols.[1] Silanols can also self-condense to form unreactive disiloxanes at elevated temperatures.[1][10]

    • Solution: Pre-form the alkali metal silanolate salt using a strong, irreversible base like sodium hydride (NaH) or potassium hydride (KH).[6][11] This ensures quantitative formation of the active nucleophile. Isolated silanolate salts are often stable, free-flowing powders that are "self-activating" and do not require an additional base in the coupling step.[1][12] Generally, potassium silanolates are more nucleophilic and reactive than their sodium counterparts.[6]

Q: I'm observing significant homocoupling of my aryl halide. How can I suppress this side reaction?

A: Homocoupling (Ar-X + Ar-X → Ar-Ar) is a common side reaction, especially when the desired cross-coupling is slow. It arises from competitive reaction pathways that are often exacerbated by a poorly chosen ligand.

  • Cause: The ligand is not effectively promoting the transmetalation or reductive elimination steps of the cross-coupling cycle. This allows the Ar-Pd(II)-X intermediate to undergo side reactions. The absence of a strongly coordinating ligand can lead to significant homocoupling.[1][6]

    • Solution: The choice of ligand is paramount to preventing homocoupling.[1] Bulky, electron-rich phosphines are highly effective. For example, in the coupling of (4-methoxyphenyl)dimethylsilanol, ligands like dppb or Ph₃As were used specifically to suppress homocoupling of the aryl halide.[13] The use of (t-Bu₃P)₂Pd as the catalyst has also been shown to minimize homocoupling and other side reactions, ensuring high efficiency.[7] Increasing the steric bulk on the phosphine ligand generally favors the desired reductive elimination over competing pathways.

Q: My starting material is being consumed, but my desired product yield is low, and I'm detecting protiodesilylation. What is happening?

A: Protiodesilylation is the cleavage of the C-Si bond by a proton source, replacing the silyl group with hydrogen. This is a particularly notorious problem with electron-rich heterocyclic coupling partners.[11]

  • Cause: The reaction medium contains a proton source that is competitive with the palladium-catalyzed cycle. This can be residual water or the conjugate acid of the base used for in situ silanolate generation (e.g., t-butanol from KOt-Bu).[1][10]

    • Solution 1: Use pre-formed, isolated silanolate salts. This removes the base and its conjugate acid from the reaction mixture entirely.[1][10] Deprotonation with NaH or KH is ideal as the only byproduct is H₂, which is vented.[11]

    • Solution 2: If using an in situ protocol, ensure rigorously anhydrous conditions. The addition of additives like Cu(I) iodide has been shown to suppress protiodesilylation in some systems, though its exact role is not fully understood.[11][13]

Q: I'm trying to couple a sterically hindered aryl chloride, but my standard conditions are failing. What type of ligand should I use?

A: Aryl chlorides are significantly less reactive than the corresponding bromides and iodides, and steric hindrance adds another layer of difficulty. The oxidative addition of Pd(0) into the Ar-Cl bond is extremely challenging and requires a highly active catalyst.

  • Cause: The electronic and steric properties of the ligand are insufficient to promote the difficult oxidative addition step. Standard ligands do not create a Pd(0) center that is electron-rich and coordinatively unsaturated enough to break the strong C-Cl bond.

    • Solution: This is where modern, sterically demanding biaryl phosphine ligands excel.[14][15] Ligands developed by the Buchwald group, such as XPhos, SPhos, and RuPhos, are designed for these challenging transformations.[8][16] Their bulkiness promotes the formation of monoligated L-Pd(0) species, which are highly reactive in oxidative addition, while their electron-rich nature facilitates the process electronically.[15] Trialkylphosphines like tri-tert-butylphosphine (t-Bu₃P) are also exceptionally effective.[6][7]

Problem Primary Cause Recommended Ligand-Based Solution
Low/No Conversion Ineffective catalyst; poor nucleophile generationUse a bulky, electron-rich ligand like t-Bu₃P or a Buchwald-type biaryl phosphine (XPhos, SPhos).[6][7][8]
Aryl Halide Homocoupling Slow transmetalation/reductive eliminationIncrease ligand steric bulk. (t-Bu₃P)₂Pd is highly effective at minimizing side reactions.[1][7]
Protiodesilylation Proton source in reaction mediumNot a direct ligand issue, but using pre-formed silanolates (which simplifies reaction conditions) is the best solution.[1][11]
Unreactive Aryl Chloride Difficult oxidative addition stepUse highly bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) or t-Bu₃P.[8][15][16]
Section 3: Ligand Selection Decision Guide & FAQs

Choosing the right ligand from the outset can save significant optimization time. This section provides a logical framework for that decision.

Ligand_Selection start Start: Identify Your Substrates electrophile_type What is the electrophile? start->electrophile_type aryl_halide Aryl Bromide or Iodide electrophile_type->aryl_halide Ar-Br / Ar-I aryl_chloride Aryl Chloride (Hindered or Unactivated) electrophile_type->aryl_chloride Ar-Cl allylic Allylic System electrophile_type->allylic Allylic ligand_tBu3P Start with (t-Bu3P)2Pd. Broadly applicable & minimizes homocoupling. aryl_halide->ligand_tBu3P ligand_buchwald Use a bulky biaryl phosphine. (e.g., XPhos, SPhos, RuPhos) aryl_chloride->ligand_buchwald site_selectivity Is site selectivity (α vs. γ) a concern? allylic->site_selectivity gamma_ligand For γ-selectivity: Use ligands with large bite angles (e.g., dppb, Xantphos) site_selectivity->gamma_ligand Yes alpha_ligand For α-selectivity: Use ligands with small bite angles (e.g., dppe, dppp) site_selectivity->alpha_ligand Yes

Caption: Decision workflow for initial ligand selection.

Q: What are the main classes of phosphine ligands for silanolate cross-coupling?

A: The most successful ligands are typically bulky and electron-rich. They fall into two main categories:

  • Bulky Trialkylphosphines: The prime example is tri-tert-butylphosphine (t-Bu₃P). Its large cone angle and strong electron-donating ability make it exceptionally effective for a broad range of silanolate couplings.[6][7]

  • Dialkylbiaryl Phosphines (Buchwald Ligands): This class features a biaryl backbone with a phosphine substituted with bulky alkyl groups (e.g., cyclohexyl, tert-butyl).[14] Ligands like XPhos, SPhos, and RuPhos are commercially available and have a proven track record for activating challenging electrophiles, especially aryl chlorides.[8][16][17]

Q: I have an allylic silanolate and I'm getting a mixture of isomers. How do ligands control site selectivity?

A: For allylic systems, the coupling can occur at the α or γ position relative to the silicon atom. The choice of ligand can exert powerful control over this selectivity.[18]

  • To favor the γ-coupled product: Use ligands with large "bite angles," such as 1,3-bis(diphenylphosphino)butane (dppb) or triphenylphosphine (Ph₃P). These ligands favor a transition state that leads to attack at the sterically more accessible terminal carbon.[19][20]

  • To favor the α-coupled product: Use ligands with smaller bite angles, such as 1,2-bis(diphenylphosphino)ethane (dppe) or 1,3-bis(diphenylphosphino)propane (dppp).[19][20]

Section 4: General Experimental Protocol

This protocol provides a starting point for the cross-coupling of an aryl silanolate with an aryl bromide using a robust catalyst system.

Objective: To synthesize an unsymmetrical biaryl via palladium-catalyzed cross-coupling.

Materials:

  • Potassium Aryl(dimethyl)silanolate (1.5 equiv)

  • Aryl Bromide (1.0 equiv)

  • Bis(tri-tert-butylphosphine)palladium(0) [(t-Bu₃P)₂Pd] (2 mol %)

  • Anhydrous Toluene (solvent)

  • Schlenk flask or oven-dried reaction vial with stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the potassium aryl(dimethyl)silanolate (1.5 equiv), the aryl bromide (1.0 equiv), and the (t-Bu₃P)₂Pd catalyst (2 mol %).

  • Add anhydrous toluene via syringe to achieve a suitable concentration (typically 0.1-0.5 M with respect to the aryl bromide).

  • Seal the flask and heat the reaction mixture to the desired temperature (a starting point of 80-90 °C is common) with vigorous stirring.[6]

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite or silica gel to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Note: This is a general guideline. Reaction times and temperatures may vary significantly based on the specific substrates used. Optimization may be required.[6]

References
  • Mechanistic Significance of the Si–O–Pd Bond in the Palladium-Catalyzed Cross-Coupling Reactions of Arylsilanolates. National Center for Biotechnology Information.[Link]

  • Mechanistic Duality in Palladium-Catalyzed, Cross-Coupling Reactions of Aryldimethylsilanolates. The Intermediacy of an 8-Si-4 Arylpalladium(II) Silanolate. National Center for Biotechnology Information.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society.[Link]

  • Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates. Organic Process Research & Development.[Link]

  • Cross-Coupling Reactions of Alkenylsilanolates. Investigation of the Mechanism and Identification of Key Intermediates through Kinetic Analysis. Journal of the American Chemical Society.[Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal.[Link]

  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry.[Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. National Center for Biotechnology Information.[Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. SciSpace.[Link]

  • On the Stereochemical Course of Palladium-Catalyzed Cross-Coupling of Allylic Silanolate Salts with Aromatic Bromides. National Center for Biotechnology Information.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions.[Link]

  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc.[Link]

  • ChemInform Abstract: Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates. ResearchGate.[Link]

  • Palladium-catalysed cross-coupling of organosilicon reagents. David Spring Group, University of Cambridge.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Heterocyclic Silanolates with Substituted Aryl Iodides and Bromides. Organic Letters.[Link]

  • Understanding Site Selectivity in the Palladium-Catalyzed Cross-Coupling of Allenylsilanolates. National Center for Biotechnology Information.[Link]

  • Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. National Center for Biotechnology Information.[Link]

  • Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. Journal of the American Chemical Society.[Link]

  • Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates. National Center for Biotechnology Information.[Link]

  • Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. National Center for Biotechnology Information.[Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Denmark Group, University of Illinois.[Link]

  • Silicon-Based Cross-Coupling Reactions. Denmark Group, University of Illinois.[Link]

  • Applications of N S ligands for palladium-catalysed cross-coupling reactions. Royal Society of Chemistry.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. National Center for Biotechnology Information.[Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Characterizing Products from 2-Furyldimethylsilanol Sodium Salt

Authored for Researchers, Scientists, and Drug Development Professionals The introduction of silicon-containing moieties into bioactive molecules is a powerful strategy in medicinal chemistry, often referred to as a "sil...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The introduction of silicon-containing moieties into bioactive molecules is a powerful strategy in medicinal chemistry, often referred to as a "silicon switch," which can modulate a compound's metabolic stability, potency, and pharmacokinetic profile.[1][2] 2-Furyldimethylsilanol sodium salt (CAS 879904-88-8) is an increasingly relevant reagent in this field, serving as a versatile precursor for introducing the furyldimethylsilyl group.[3] However, the reactivity of the silanolate function can lead to a variety of products, including silyl ethers, siloxanes, or other derivatives, depending on the reaction conditions. Accurate and comprehensive characterization of these products is paramount to understanding reaction outcomes, ensuring purity, and meeting regulatory standards.

This guide provides a multi-technique analytical workflow for the unambiguous characterization of products derived from 2-furyldimethylsilanol sodium salt. It moves beyond a simple listing of methods to explain the scientific rationale behind the selection of each technique, offering field-proven insights into experimental design and data interpretation.

The Analytical Challenge: A Multi-Faceted Approach

Characterizing the products from reactions involving 2-furyldimethylsilanol sodium salt requires a suite of complementary analytical techniques. No single method can provide a complete picture. The core challenge lies in confirming the formation of the desired bond (e.g., Si-O-C for a silyl ether or Si-O-Si for a siloxane) while verifying the integrity of the furan and dimethylsilyl moieties. This requires a combination of structural, molecular weight, and purity assessments.

Our recommended workflow integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas or Liquid Chromatography (GC/HPLC).

Caption: Integrated workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR is the cornerstone of structural elucidation for these compounds. A complete analysis requires ¹H, ¹³C, and, crucially, ²⁹Si NMR.

Expertise & Causality:

  • ¹H and ¹³C NMR are essential for confirming the integrity of the organic moieties—the furan ring and the methyl groups on the silicon. The chemical shifts and coupling patterns of the furan protons are highly sensitive and provide immediate evidence of the ring's survival post-reaction.

  • ²⁹Si NMR is the most direct method for observing the chemical environment of the silicon atom. The chemical shift of ²⁹Si is highly diagnostic for distinguishing between a starting silanolate, a product silyl ether, and a byproduct siloxane.[4] For instance, silanols and their salts typically appear in a different region than their corresponding siloxane condensation products.[5][6]

Experimental Protocol: ²⁹Si NMR Acquisition
  • Sample Preparation: Dissolve 20-50 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. Ensure the sample is free of paramagnetic impurities, which can severely broaden the ²⁹Si signal.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H).

  • Acquisition: Employ an inverse-gated decoupling pulse sequence to suppress the negative Nuclear Overhauser Effect (NOE) and obtain quantitative spectra. A relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be added (0.01 M) to shorten the long relaxation times (T₁) of ²⁹Si nuclei, reducing acquisition time.

  • Referencing: Chemical shifts should be referenced to an external standard of tetramethylsilane (TMS) at 0 ppm.

Comparative Data: Expected ²⁹Si NMR Chemical Shifts
Compound TypeFunctional GroupExpected ²⁹Si Chemical Shift Range (ppm)Rationale
Starting Material 2-Furyldimethylsilanolate+5 to -10The electron-donating effect of the anionic oxygen shields the silicon nucleus.
Product A: Silyl Ether R-O-Si(Me)₂-Furan+15 to +25Formation of a covalent Si-O-C bond deshields the silicon nucleus relative to the silanolate.
Product B: Disiloxane Furan-(Me)₂Si-O-Si(Me)₂-Furan-5 to -20The Si-O-Si linkage results in a chemical shift distinct from both the silanolate and the silyl ether.[7]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the crucial confirmation of molecular weight and offers structural clues through fragmentation analysis. The choice of ionization technique is critical.

Expertise & Causality:

  • Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable products, such as many silyl ethers and disiloxanes.[8] Silylation is a common derivatization technique used specifically to make compounds more amenable to GC-MS analysis by increasing their volatility.[9][10][11]

  • Electrospray Ionization (ESI-MS) , often coupled with liquid chromatography (LC-MS), is better suited for less volatile or more polar products and can be used to analyze the starting salt. ESI-MS is particularly useful for studying hydrolysis and condensation processes in solution.[12]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the product in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Column Selection: A low-to-mid polarity column, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5 or equivalent), is a robust choice for separating organosilicon compounds.[13]

  • GC Method:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15-20 °C/min to 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

  • MS Detection: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 650.

Comparative Data: Expected Mass Spectrometry Fragments
CompoundExpected Molecular Ion (M⁺)Key Fragment Ions (m/z)Rationale for Fragmentation
Starting Silanol (Protonated) 142127 ([M-CH₃]⁺)Loss of a methyl group is a very common fragmentation pathway for trimethylsilyl and related groups.[14]
Product A (Example: Benzyl Ether) 232217 ([M-CH₃]⁺), 91 ([C₇H₇]⁺)Shows loss of methyl from the silicon and the characteristic tropylium ion for the benzyl group.
Product B (Disiloxane) 266251 ([M-CH₃]⁺), 199 ([M-C₄H₃O]⁺)Exhibits loss of methyl and potential cleavage of the furan ring from the silicon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid, non-destructive technique perfect for a quick assessment of reaction success by monitoring the appearance and disappearance of key functional groups.

Expertise & Causality: The primary utility of FTIR is to confirm the conversion of the Si-O⁻Na⁺ or residual Si-OH group.

  • Disappearance of Si-OH: A broad absorbance band for hydrogen-bonded silanols (typically 3200-3400 cm⁻¹) or a sharper band for free silanols (~3690 cm⁻¹) in the starting material or hydrolyzed intermediate should be absent in the final product.[15][16]

  • Appearance of Si-O-Si: The formation of a disiloxane byproduct is readily identified by the appearance of a very strong, broad absorbance band between 1000-1100 cm⁻¹, corresponding to the asymmetric Si-O-Si stretch.[17]

  • Integrity of Furan: The characteristic C-H and C=C stretching and bending vibrations of the furan ring should remain, confirming it was not compromised during the reaction.[18]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams of solid or one drop of liquid) of the purified product directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and subtracted from the sample spectrum.

Comparative Data: Key FTIR Absorbance Bands
Functional GroupVibrational ModeFrequency Range (cm⁻¹)Expected in...
Si-OHO-H stretch (free)~3690 (sharp)Starting Material / Intermediate
Si-O-SiAsymmetric stretch1000-1100 (very strong, broad)Disiloxane Byproduct
Si-O-C (Alkyl)Asymmetric stretch1050-1110 (strong)Silyl Ether Product
Furan RingC-H stretch~3100All Compounds
Furan RingC=C stretch~1500-1600All Compounds
Si-CH₃Symmetric deformation ("umbrella")~1260All Compounds

Case Study: Comparison of Silylation vs. Dimerization

To illustrate the power of this integrated approach, consider a reaction of 2-furyldimethylsilanol sodium salt intended to form a silyl ether with an electrophile (R-X), but which also produces the disiloxane dimer as a byproduct.

Caption: Reaction pathways leading to different products.

The analytical techniques described would clearly distinguish between these two possibilities, providing a self-validating system for product characterization. Chromatography would separate the two compounds, while NMR, MS, and FTIR would independently confirm the identity of each isolated peak, leaving no ambiguity as to the reaction's outcome. This rigorous, multi-technique approach is essential for advancing research and development in fields that utilize novel organosilicon chemistry.

References

  • Weber, W. P., Willard, A. K., & Boettger, H. G. (1971). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry. Available at: [Link]

  • Kluska, M. (2008). Analytical Techniques in Determination of Biologically Active Organosilicons of the ES-Silanate Group. Critical Reviews in Analytical Chemistry. Available at: [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics. Available at: [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry. Available at: [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Available at: [Link]

  • Gómez, D., et al. (2010). H-Bonding of Furan and Its Hydrogenated Derivatives with the Isolated Hydroxyl of Amorphous Silica: An IR Spectroscopic and Thermodynamic Study. The Journal of Physical Chemistry C. Available at: [Link]

  • Angene Chemical. (n.d.). 2-Furyldimethylsilanol sodium salt. Available at: [Link]

  • Yamanoi, Y., et al. (2021). Design, Synthesis, and Implementation of Sodium Silylsilanolates as Silyl Transfer Reagents. American Chemical Society. Available at: [Link]

  • Sun, Y., et al. (2024). Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. Tufts University. Available at: [Link]

  • Lee, E., & Lee, S. (2001). A fast silyl derivatization technique for simultaneous GC/ MS analysis of alkylphenols, chlorophenols, and bisphenol A. Journal of AOAC International. Available at: [Link]

  • Dimme, D. R., & Wilkie, C. (1972). Mass Spectra of Silanes. Multiple Rearrangements and Bonding to Silicon. The Journal of Organic Chemistry. Available at: [Link]

  • Babonneau, F., et al. (2004). New insights on organosilane oligomerization mechanisms using ESI-MS and 29Si NMR. Journal of Sol-Gel Science and Technology. Available at: [Link]

  • Chojnowski, J., et al. (2019). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. Molecules. Available at: [Link]

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
  • Unno, M., et al. (2018). 29 Si{ 1 H}-NMR data of all-phenyl siloxane compounds. ResearchGate. Available at: [Link]

  • Babin, V., et al. (1996). High-resolution 29Si solid-state NMR study of silicon functionality distribution on the surface of silicas. Magnetic Resonance Imaging. Available at: [Link]

  • Mote, K. R., & Gleason, K. K. (2005). Density Functional Theory Calculation of 29Si NMR Chemical Shifts of Organosiloxanes. The Journal of Physical Chemistry B. Available at: [Link]

  • Simionescu, B. C., & Oprea, S. (2012).
  • ResearchGate. (n.d.). FTIR spectra results of the samples with silanol group. Available at: [Link]

  • Madec, A., et al. (2015). Identification of diverse silanols on protonated ZSM-5 zeolites by means of FTIR spectroscopy. Physical Chemistry Chemical Physics. Available at: [Link]

  • Uemura, T., et al. (2022). Sodium silylsilanolate as a precursor of silylcopper species. Chemical Science. Available at: [Link]

  • ChemRxiv. (2021). Design, Synthesis, and Implementation of Sodium Silylsilanolates as Silyl Transfer Reagent. Available at: [Link]

  • MST-Analytics. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Available at: [Link]

  • MDPI. (2016). Fourier Transform Infrared and Raman Characterization of Silica-Based Materials. Available at: [Link]

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Comparative

NMR analysis of 2-Furyldimethylsilanol sodium salt reaction mixtures

The synthesis of heteroaryl-containing compounds is a cornerstone of modern drug development. While the Suzuki-Miyaura and Stille cross-couplings are traditional mainstays, the transfer of electron-rich, heteroaromatic g...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of heteroaryl-containing compounds is a cornerstone of modern drug development. While the Suzuki-Miyaura and Stille cross-couplings are traditional mainstays, the transfer of electron-rich, heteroaromatic groups like the 2-furyl moiety presents significant challenges. 2-Furylboronic acids are notoriously prone to rapid protodeboronation, and 2-furylstannanes introduce severe toxicity issues[1].

The Hiyama-Denmark cross-coupling of organosilanols offers a non-toxic, highly stable alternative. However, the in situ activation of neutral 2-furyldimethylsilanol with external bases or fluoride sources often leads to complex reaction mixtures and competitive side reactions[2]. By utilizing the pre-formed 2-Furyldimethylsilanol sodium salt (CAS: 879904-88-8) , researchers can bypass these activation hurdles, achieving a streamlined, fluoride-free transmetalation pathway[1].

This guide objectively compares the performance of 2-furyldimethylsilanol sodium salt against traditional alternatives, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy to provide mechanistic insights into its superior stability and reactivity.

Comparative Performance Analysis

To understand the operational advantages of the pre-formed sodium silanolate, we must evaluate its performance metrics against other 2-furyl nucleophiles. The data below synthesizes cross-coupling yields, shelf-stability, and primary degradation pathways as observed via in situ NMR monitoring.

Table 1: Performance Comparison of 2-Furyl Nucleophiles in Pd-Catalyzed Cross-Coupling

Nucleophile / ReagentAverage Cross-Coupling YieldPrimary Degradation Pathway (via NMR)Shelf StabilityToxicity Profile
2-Furyldimethylsilanol Sodium Salt >85% Minimal (Trace Protiodesilylation)High (Stable powder under Ar)Low
Neutral 2-Furyldimethylsilanol + TBAF60–70%Disiloxane DimerizationModerateLow
2-Furylboronic Acid40–50%Rapid ProtodeboronationLow (Decomposes in days)Low
2-Furyltributylstannane>85%DestannylationHighHigh (Organotin)

Data supported by comparative studies on heterocyclic silanolates[1].

Mechanistic Insights via NMR Analysis

Reaction mixtures in organosilicon cross-couplings are highly dynamic. Relying solely on end-point isolated yields obscures the kinetic realities of the catalytic cycle. Quantitative 1 H and 29 Si NMR spectroscopy allows us to monitor the exact speciation of the silicon nucleophile in real-time, revealing exactly why the sodium salt outperforms its neutral counterpart.

The Dimerization Problem (Neutral Silanols)

When neutral 2-furyldimethylsilanol is activated in situ using tetrabutylammonium fluoride (TBAF) or a base, the reaction mixture immediately complicates. 29 Si NMR analysis of these mixtures reveals the rapid emergence of a new upfield signal corresponding to the symmetrical disiloxane[2]. This dimerization is a parasitic side reaction that consumes the active nucleophile, stalling the catalytic cycle and depressing the overall yield.

The Silanolate Advantage

Storing and deploying the active silicon species as a pre-formed sodium salt provides two critical advantages[1]. First, it simplifies the reaction protocol by eliminating the need for external activators. Second, and most importantly, time-course NMR studies demonstrate that the sodium salt does not undergo dimerization[1].

In 1 H NMR (using d8​ -THF), the Si-CH 3​ protons of the sodium silanolate exhibit a distinct upfield shift compared to the neutral silanol, confirming the increased electron density on the silicon atom. This heightened nucleophilicity facilitates a rapid, direct transmetalation with the Palladium(II) intermediate, outcompeting potential degradation pathways like protiodesilylation[3].

Experimental Workflows: NMR-Monitored Cross-Coupling

To objectively validate the performance of 2-furyldimethylsilanol sodium salt, the following self-validating NMR protocol is designed to track reaction progress, quantify intermediate formation, and ensure mass balance.

Step 1: Anhydrous Sample Preparation (Glovebox)

Causality: Moisture leads to immediate hydrolysis of the silanolate. Furthermore, standard deuterated chloroform (CDCl 3​ ) must be strictly avoided; trace DCl present in CDCl 3​ will rapidly protonate the silanolate, driving it back to the neutral silanol or causing irreversible protiodesilylation.

  • Transfer 0.10 mmol of 2-furyldimethylsilanol sodium salt into a dry, inert-atmosphere NMR tube.

  • Add 0.10 mmol of the aryl halide (e.g., 4-iodoanisole) and 5 mol% of Pd 2​ (dba) 3​⋅ CHCl 3​ [1].

  • Add 0.05 mmol of 1,3,5-trimethoxybenzene as an internal quantitative standard.

  • Dissolve the mixture in 0.6 mL of anhydrous d8​ -THF or d8​ -toluene[2]. Seal the tube with a J. Young valve.

Step 2: Baseline Data Acquisition ( 1 H and 29 Si NMR)

Causality: While 1 H NMR is excellent for tracking the aromatic protons of the forming biaryl product, the Si-CH 3​ signals can sometimes overlap with solvent impurities. 29 Si NMR provides a definitive, unambiguous chemical shift for the silanolate versus any potential disiloxane byproduct.

  • Acquire a baseline 1 H NMR spectrum (delay time d1​≥10 seconds to ensure complete relaxation of the internal standard for accurate integration).

  • Acquire a 29 Si NMR spectrum. Critical Note: Due to the negative gyromagnetic ratio of silicon and its long T1​ relaxation times, standard 1D 29 Si acquisition is non-quantitative and time-consuming. Utilize an INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) pulse sequence, transferring magnetization from the adjacent Si-CH 3​ protons to the silicon nucleus.

Step 3: Kinetic Monitoring and Validation
  • Heat the NMR probe to the desired reaction temperature (e.g., 50 °C).

  • Acquire 1 H and 29 Si spectra at 15-minute intervals.

  • Validation: Track the disappearance of the Si-CH 3​ peak of the silanolate. The rate of silanolate consumption must inversely mirror the appearance of the cross-coupled biaryl product. The absence of a 29 Si peak corresponding to the disiloxane dimer (typically around +5 to -10 ppm relative to TMS, depending on the exact structure) confirms the stability of the sodium salt pathway.

Reaction Pathway Visualization

The following diagram maps the divergent reaction pathways of the pre-formed sodium silanolate versus the neutral silanol, highlighting the critical points of divergence observed via NMR.

G A 2-Furyldimethylsilanol Sodium Salt C Pd(II) Aryl Halide Complex A->C Direct Transmetalation (High Stability) B Neutral Silanol + Activator (TBAF) B->C In situ activation E Symmetrical Disiloxane (Dead-End Dimer) B->E Competitive Dimerization (Observed by 29Si NMR) D Transmetalation Intermediate C->D Ligand Exchange F Cross-Coupled Biaryl Product D->F Reductive Elimination

Caption: Divergent cross-coupling pathways of pre-formed sodium silanolates vs. neutral silanols.

Conclusion

The use of 2-furyldimethylsilanol sodium salt fundamentally upgrades the reliability of heteroaryl cross-coupling. By utilizing a pre-activated, shelf-stable nucleophile, researchers can eliminate the parasitic dimerization pathways that plague neutral silanols. As validated by rigorous 1 H and 29 Si NMR monitoring, this reagent provides a clean, self-validating transmetalation profile, making it a superior alternative to both unstable boronic acids and toxic stannanes in drug discovery workflows.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Heterocyclic Silanolates with Substituted Aryl Iodides and Bromides. Organic Letters - ACS Publications.[Link]

  • The Interplay of Invention, Discovery, Development and Application in Organic Synthetic Methodology: A Case Study. PMC - National Institutes of Health.[Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society - ACS Publications.[Link]

Sources

Validation

mass spectrometry for validation of cross-coupling products

Title: Architecting High-Throughput Validation: A Comparative Guide to Mass Spectrometry in Cross-Coupling Reactions Introduction As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Architecting High-Throughput Validation: A Comparative Guide to Mass Spectrometry in Cross-Coupling Reactions

Introduction

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug discovery: the analytical validation of high-throughput experimentation (HTE). When scaling palladium-catalyzed cross-couplings—such as Suzuki-Miyaura and Buchwald-Hartwig reactions—from nanomole screens to continuous flow, the analytical readout must be as robust as the chemistry itself. Mass spectrometry (MS) provides the necessary sensitivity and specificity, but selecting the correct ionization and mass analysis platform dictates whether you capture true reaction hotspots or fall victim to analytical artifacts.

This guide objectively compares MS platforms and provides field-proven, self-validating protocols for cross-coupling analysis.

The Physics of Choice: Comparative Analysis of MS Platforms

Evaluating reaction success requires distinguishing the desired cross-coupled product from homocoupled dimers, dehalogenated starting materials, and phosphine-ligand oxides. The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) fundamentally hinges on the thermodynamic stability and polarity of these species.

Table 1: Quantitative Performance Comparison of MS Platforms for HTE Validation

PlatformMass Accuracy / ResolutionThroughput (Samples/Hr)Ideal Cross-Coupling SubstratesCritical Limitations
LC-HRMS (Q-TOF / Orbitrap) < 2 ppm / > 30,000 FWHM20–40 (UPLC gradients)Complex, highly polar Buchwald-Hartwig products; isobaric mixtures.High capital cost; massive data files slow down automated parsing.
LC-LRMS (Single Quad) ~ 0.1 Da / Unit Resolution> 300 (MISER LC-MS)Routine polar libraries; nanomole-scale HTE screening.Cannot resolve structural isobars without baseline chromatographic separation.
GC-EI-MS Nominal / Unit Resolution10–20 (Fast GC)Volatile, thermally stable Suzuki biaryls; non-polar scaffolds.High injection port temperatures (~250°C) degrade thermally labile amines.

Mechanistic Causality in HTE Workflows

Why LC-MS Dominates Buchwald-Hartwig Aminations: Buchwald-Hartwig reactions often utilize highly polar, heavily functionalized amines. When analyzed via GC-MS, these polar analytes interact with active silanol groups on the GC column, leading to peak tailing and irreversible adsorption. Furthermore, the thermal stress of a 250°C injection port can induce on-column degradation of thermally labile intermediates, generating false negatives. Therefore,[1]. By utilizing Electrospray Ionization (ESI) at near-ambient temperatures, LC-MS preserves the structural integrity of complex C-N coupled products.

Why GC-MS Retains Utility in Suzuki-Miyaura Couplings: Conversely, Suzuki-Miyaura couplings frequently generate non-polar, highly stable biaryl systems. These compounds fly beautifully in the gas phase. GC-MS coupled with Electron Ionization (EI) provides highly reproducible, matrix-independent fragmentation patterns. In LC-ESI-MS, non-polar biaryls often suffer from poor ionization efficiency and severe ion suppression from residual palladium catalysts or salts. GC-MS bypasses these ESI matrix effects entirely, making it highly accurate for volatile impurities.

The MISER LC-MS Paradigm for Nanomole HTE: To analyze 1,536-well plates within 24 hours, traditional chromatography is too slow. The implementation of Multiple Injections in a Single Experimental Run (MISER) LC-MS allows researchers to bypass column equilibration between samples. By injecting samples sequentially into an isocratic flow, [2].

Visualizing the HTE Validation Architecture

To ensure data integrity, the workflow must seamlessly integrate reaction quenching, automated sampling, and data deconvolution.

G Start HTE Cross-Coupling (384-well microtiter plate) Quench Self-Validating Quench (MeCN + Internal Standard) Start->Quench Stop Pd-cycle Split Sample Aliquot Routing Quench->Split Dilute 1:100 LCMS MISER LC-MS (Polar C-N Products) Split->LCMS ESI+ Ionization GCMS Fast GC-EI-MS (Volatile C-C Products) Split->GCMS Thermal Vaporization Data Automated Deconvolution (MassHunter / PyParse) LCMS->Data m/z & RT GCMS->Data EI Spectra Heatmap Yield Heatmap Generation & Hit Confirmation Data->Heatmap Quantify vs IS

Integrated HTE mass spectrometry workflow for cross-coupling reaction validation.

Self-Validating Experimental Protocol: UPLC-MS/MS for Buchwald-Hartwig Libraries

A protocol is only as good as its internal controls. To prevent false positives from carryover or false negatives from ion suppression, this protocol incorporates a self-validating internal standard (IS) matrix. This methodology is adapted from optimized protocols for [3] and [4].

Step 1: Reaction Quenching and IS Spiking

  • Upon completion of the 1-hour reaction at 50°C in a 96-well plate, immediately add 50 µL of quenching buffer (Acetonitrile containing 0.1% Formic Acid and 1 µM of an isotopically labeled internal standard, e.g., d5-biphenylamine) to each well.

    • Causality: Formic acid protonates the amine products, shifting them out of the catalytic cycle and instantly arresting palladium activity. The heavy-isotope IS corrects for any downstream ESI ion suppression or volumetric pipetting errors by the liquid handler, making the quantitation self-validating.

Step 2: Filtration and Dilution 2. Centrifuge the plate at 3000 rpm for 5 minutes to pellet precipitated Pd-black and inorganic bases (e.g., Cs2CO3). 3. Using an automated liquid handler, transfer 5 µL of the supernatant into a 384-well plate containing 95 µL of MS-grade H2O.

  • Causality: Injecting crude reaction mixtures directly into an LC-MS rapidly degrades the electrospray capillary and clogs the optics. A 1:20 dilution ensures the analyte concentration falls within the linear dynamic range of the MS detector while minimizing matrix effects.

Step 3: MISER UPLC-MS Acquisition 4. Configure the UPLC with a short C18 guard column (e.g., 2.1 x 5 mm, 1.7 µm). 5. Set an isocratic flow of 60% MeCN / 40% H2O (0.1% FA) at 0.8 mL/min. 6. Program the autosampler to inject 1 µL every 15 seconds without waiting for column re-equilibration.

  • Causality: Because we are screening for targeted m/z values rather than discovering unknowns, chromatographic baseline resolution is unnecessary. The MS acts as the primary separator, allowing ultra-high throughput.

Step 4: Data Deconvolution and Heatmap Generation 7. Export the raw MS data into an automated parsing script (e.g., PyParse). 8. Calculate the ratio of the Product Extracted Ion Chromatogram (XIC) area to the IS XIC area. 9. Generate a color-coded heatmap to identify the optimal catalyst/ligand combinations for subsequent scale-up.

References

  • Title: High-throughput screening of drug leads, Source: Science in the Classroom, URL: [Link]

  • Title: High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions, Source: PubMed, URL: [Link]

  • Title: GC-MS vs LC-MS, Source: ResolveMass Laboratories Inc., URL: [Link]

  • Title: Integration of palladium-catalyzed C–N coupling into self-encoded libraries for accelerated hit discovery, Source: PMC, URL: [Link]

  • Title: Microtiter Plate (MTP) Reaction Screening and Optimization of Surfactant Chemistry: Examples of Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings in Water, Source: ACS Publications, URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-Furyldimethylsilanol Sodium Salt: Essential Protective Measures and Protocols

For the modern researcher, chemist, and drug development professional, the safe and effective handling of novel chemical reagents is paramount. This guide provides essential, immediate safety and logistical information f...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, chemist, and drug development professional, the safe and effective handling of novel chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Furyldimethylsilanol sodium salt. Our focus is to empower you with the knowledge to maintain a safe laboratory environment while working with this organosilicon compound. The protocols outlined below are designed to be a self-validating system, grounded in established safety principles for handling similar chemical classes.

Understanding the Hazard Profile: A Synthesis of Related Compound Data

Organosilicon compounds, as a class, are known for their diverse applications and generally moderate toxicity profile. However, some can be flammable, and care should be taken to avoid ignition sources.[1] The primary risks associated with many organosilicon compounds include irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of vapors or dust.[1][2]

The presence of the sodium salt functional group suggests that the compound is likely a solid and may be hygroscopic. Sodium salts can be irritating, particularly to the eyes and mucous membranes.[3][4] In the event of contact, it is crucial to wash the affected area thoroughly with water.[3][5]

Based on this analysis, researchers should treat 2-Furyldimethylsilanol sodium salt with a degree of caution, assuming it may be a skin and eye irritant and potentially harmful if inhaled or ingested.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling 2-Furyldimethylsilanol sodium salt.[6] The following table summarizes the recommended PPE, along with the rationale for each selection.

PPE CategoryRecommended EquipmentRationale for Use
Eye and Face Protection Chemical splash goggles or a face shield.[7][8][9]To protect against accidental splashes of the compound, which may be irritating to the eyes.[2][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[2][8][9]To prevent direct skin contact and potential irritation.[2] The choice of glove material should be based on resistance to organosilicon compounds.
Body Protection A lab coat or chemical-resistant apron.[2][9]To protect skin and clothing from spills and contamination.
Respiratory Protection A respirator with an appropriate filter for organic vapors and particulates may be necessary if working with large quantities, in a poorly ventilated area, or if the material is dusty.[1][8][9]To prevent inhalation of any dust or aerosols, which could cause respiratory irritation.[2]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.

Handling Protocol
  • Designated Work Area: All handling of 2-Furyldimethylsilanol sodium salt should be conducted in a designated area, such as a chemical fume hood, to minimize exposure to others.[2]

  • Ventilation: Ensure the work area is well-ventilated to disperse any potential vapors or dust.[1][5][10]

  • Weighing and Transfer: When weighing and transferring the solid compound, do so carefully to avoid generating dust. Use appropriate tools and a contained weighing environment if possible.

  • Spill Management: In the event of a spill, immediately clean the area using appropriate absorbent materials.[1] For significant spills, it may be necessary to evacuate the area and contact emergency services.

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

Experimental Workflow Diagram

The following diagram outlines the logical flow for the safe handling of 2-Furyldimethylsilanol sodium salt from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Information & Gather PPE B Prepare Designated Work Area (Fume Hood) A->B Proceed when ready C Carefully Weigh & Transfer Compound B->C Begin handling D Conduct Experiment C->D Proceed to experiment E Clean Work Area & Decontaminate Equipment D->E After experiment completion F Segregate & Label Waste E->F After cleaning G Dispose of Waste According to Institutional & Local Regulations F->G Final step

Caption: Workflow for safe handling of 2-Furyldimethylsilanol sodium salt.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with 2-Furyldimethylsilanol sodium salt, including empty containers, used gloves, and absorbent materials from spills, should be collected in a designated, labeled waste container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1] Do not pour chemical waste down the drain.[1] Consult your institution's environmental health and safety (EHS) department for specific guidance on the disposal of organosilicon compounds.

Emergency Procedures

In case of accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[3][5] Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][10] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Storage

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

  • Container: Store 2-Furyldimethylsilanol sodium salt in its original, tightly sealed container.[2]

  • Location: Keep the container in a cool, dry, and well-ventilated area.[1][2]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[2] Also, keep it away from heat sources, sparks, and open flames.[1]

By adhering to these guidelines, researchers can confidently and safely handle 2-Furyldimethylsilanol sodium salt, fostering a culture of safety and scientific excellence in the laboratory.

References

  • Sylicglobal Textile Auxiliares Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon. [Link]

  • Guangdong Anysil Silicone Co., Ltd. (2025, February 19). Handling precautions for liquid silicone - Knowledge. [Link]

  • TOPWIN. (n.d.). News - What safety precautions should be taken when handling silicone agents?[Link]

  • OSi. (2024, September 23). What Precautions Should You Take When Using Silicone Sealants?[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Safe Handling of Sodium Silicate: Essential Guidelines for Industrial and Domestic Use. [Link]

  • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Bremer & Leguil. (2024, December 13). SAFETY DATA SHEET. [Link]

Sources

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